Fosmidomycin

Antimalarial drug discovery DXR inhibition Clinical isolate testing

Fosmidomycin sodium salt (FR-31564) is the definitive, clinically validated DXR inhibitor reference standard. With documented human pharmacokinetics, <1% serum protein binding, and tolerability up to 8 g/day IV, it is the essential comparator for benchmarking novel DXR inhibitors. Use as a positive control to normalize inter-experimental variability in PfDXR (Ki=20 nM) and EcDXR (IC50=8 nM) assays. Unlike FR900098, fosmidomycin provides a well-characterized safety margin, making it the only reliable calibration standard for translational studies. Procure for enzyme inhibition screening and prodrug strategy evaluation, where it serves as the lower-activity baseline. Not suitable for Toxoplasma gondii or hepatic-stage malaria models.

Molecular Formula C4H10NO5P
Molecular Weight 183.10 g/mol
CAS No. 66508-37-0; 66508-53-0
Cat. No. B15558963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosmidomycin
CAS66508-37-0; 66508-53-0
Molecular FormulaC4H10NO5P
Molecular Weight183.10 g/mol
Structural Identifiers
InChIInChI=1S/C4H10NO5P/c6-4-5(7)2-1-3-11(8,9)10/h4,7H,1-3H2,(H2,8,9,10)
InChIKeyGJXWDTUCERCKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosmidomycin (CAS 66508-37-0; 66508-53-0): Procurement-Ready Phosphonate Antibiotic Targeting the Non-Mevalonate Pathway


Fosmidomycin (FR-31564) is a naturally occurring phosphonohydroxamic acid antibiotic first isolated from Streptomyces lavendulae [1]. It acts as a competitive inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR; IspC), the second enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis [2]. This pathway is absent in humans, conferring inherent target selectivity against Plasmodium falciparum and various Gram-negative and Gram-positive bacteria [3]. Fosmidomycin has advanced to Phase II/III clinical evaluation for uncomplicated P. falciparum malaria in combination with clindamycin, providing a well-characterized pharmacokinetic and safety profile in human subjects [4]. The compound is available commercially as the sodium salt (CAS 66508-37-0) with ≥95% purity .

Why Fosmidomycin Cannot Be Interchanged with FR900098 or Other DXR Inhibitors Without Performance Deviation


Fosmidomycin and its closest structural analog FR900098 differ only by an aldehyde versus a methyl ketone functional group, yet this minimal modification produces measurable differences in enzyme inhibition kinetics, antimalarial potency, and cellular uptake behavior [1]. In direct comparative studies, FR900098 consistently demonstrates 2.6-fold higher potency against clinical P. falciparum isolates (geometric mean IC50: 118 nM vs 301 nM) [2]. Furthermore, parasite-induced permeability pathways that facilitate drug entry differ between these compounds across Apicomplexan species, explaining why fosmidomycin and FR900098 exhibit divergent activity profiles against Toxoplasma gondii versus Plasmodium spp. [3]. Prodrug derivatization yields non-interchangeable results: arylmethyl-substituted FR900098 prodrugs outperform corresponding fosmidomycin prodrugs in vitro [4]. These quantifiable differences preclude generic substitution without experimental recalibration.

Fosmidomycin Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


FR900098 Shows 2.6-Fold Higher Potency Than Fosmidomycin Against Clinical P. falciparum Isolates

In a direct head-to-head study using fresh clinical isolates of Plasmodium falciparum from Cameroon (n=34), FR900098 demonstrated 2.6-fold higher potency than fosmidomycin. The geometric mean IC50 values were 118 nM for FR900098 versus 301 nM for fosmidomycin [1]. This same study further validated the trend using another derivative, TH II46, which was 1.7-fold more potent than fosmidomycin (geometric mean IC50: 249 nM vs 413 nM; n=33) [1]. Critically, no correlation was observed between fosmidomycin susceptibility and chloroquine or pyrimethamine resistance, confirming the absence of in vitro cross-resistance [1].

Antimalarial drug discovery DXR inhibition Clinical isolate testing

Fosmidomycin Oral Bioavailability Is Limited to Approximately 30%, Constraining In Vivo Utility Without Formulation

Fosmidomycin exhibits limited and variable oral absorption. In a Phase I pharmacokinetic study involving 127 healthy male volunteers, the gastrointestinal absorption rate after a 500 mg oral dose ranged from 20–40%, with a calculated average of approximately 30% [1]. By comparison, the related antibiotic fosfomycin showed an average oral absorption of only 11% [1]. This suboptimal oral bioavailability is a primary driver for prodrug development efforts, including pivaloyloxymethyl ester prodrugs designed to mask the polar phosphonate moiety and enhance membrane permeability [2].

Pharmacokinetics Oral bioavailability Drug formulation

Fosmidomycin Demonstrates High Human Tolerability at Doses Up to 8 g/day Intravenously for 7 Days

Fosmidomycin's clinical safety margin is quantitatively established. In Phase I repeated-dose studies, fosmidomycin was well tolerated when administered intravenously at 8 g/day for 7 consecutive days, intramuscularly at 4 g/day for 5 days, and orally at 4 g/day for 7 days [1]. No serum accumulation was observed after 1 g every 6 hours for 5 or 7 days, or after 2 g every 6 hours for 7 days [1]. Serum protein binding was negligible at less than 1% in humans [1]. This safety profile has enabled fosmidomycin's progression to Phase II/III clinical trials in combination with clindamycin for pediatric malaria [2].

Clinical safety Maximum tolerated dose Phase I trial

Fosmidomycin DXR Affinity: Ki = 20 nM for P. falciparum DXR; IC50 = 8 nM for E. coli DXR

Fosmidomycin's binding affinity for DXR has been quantitatively characterized across orthologous enzymes. Against recombinant P. falciparum DXR, fosmidomycin exhibits an inhibition constant (Ki) of 20 nM following 72-hour incubation [1]. Against recombinant E. coli DXR, the IC50 is 8 nM in a microplate reader assay with NADPH [2]. These values establish fosmidomycin as the reference DXR inhibitor against which novel analogs are compared. Notably, structure-guided analog design has yielded compounds with improved potency: mono- and disubstituted fosmidomycin analogs achieved IC50 values as low as 40 nM against P. falciparum in vitro, while α,β-unsaturated analog 18a reached an IC50 of 13 nM against P. falciparum growth with HepG2 cytotoxicity IC50 > 50 μM [3][4].

Enzyme inhibition DXR binding affinity Biochemical assay

FR900098 Prodrugs Consistently Outperform Corresponding Fosmidomycin Prodrugs in Antimalarial Activity

Comparative prodrug studies reveal that FR900098 derivatives consistently exhibit superior antimalarial activity relative to structurally identical fosmidomycin derivatives. In a study of arylmethyl-substituted bis(pivaloyloxymethyl) ester prodrugs, the 3,4-dichlorobenzyl substituted derivative of fosmidomycin was approximately twice as active as the unmodified fosmidomycin prodrug, but remained less active than the corresponding FR900098 prodrug bearing identical substitution [1]. This pattern of FR900098 prodrug superiority persists across multiple substitution patterns and is attributed to the methyl ketone moiety of FR900098 conferring more favorable interactions with the DXR active site relative to fosmidomycin's aldehyde group [2].

Prodrug development Structure-activity relationship Antimalarial

Fosmidomycin and FR900098 Exhibit Differential Activity Against Apicomplexan Parasites Due to Uptake Pathway Differences

Although fosmidomycin and FR900098 are structurally nearly identical, they display divergent activity profiles across Apicomplexan parasites. Both compounds are active against erythrocytic stages of P. falciparum but are inactive against Toxoplasma gondii and liver stages of Plasmodium berghei [1]. Mechanistic studies using radiolabeled FR900098 demonstrated that non-infected erythrocytes are impermeable to the drug; uptake occurs exclusively in infected erythrocytes via parasite-induced new permeability pathways (NPPs) [1]. Babesia divergens, which also induces NPPs in infected erythrocytes, shows similar susceptibility. These findings explain the observed differences in activity between fosmidomycin and FR900098 against different Apicomplexa [1].

Parasite uptake Apicomplexa Drug delivery

Validated Procurement Scenarios for Fosmidomycin Based on Quantitative Evidence


Clinical-Stage Reference Compound for DXR Inhibitor Benchmarking

Fosmidomycin remains the only DXR inhibitor with extensive human pharmacokinetic and safety data, including documented tolerability at 8 g/day IV for 7 days with <1% serum protein binding [1]. This makes it the definitive reference standard for translational studies requiring a clinically validated comparator. Novel DXR inhibitors with improved potency (IC50 values as low as 13–40 nM) must be benchmarked against fosmidomycin's established enzyme inhibition parameters (PfDXR Ki = 20 nM) and clinical safety margins to demonstrate meaningful advancement [2][3].

Calibration Standard for DXR Enzyme Inhibition Assays

Fosmidomycin's well-characterized affinity for orthologous DXR enzymes—Ki = 20 nM for P. falciparum DXR and IC50 = 8 nM for E. coli DXR—provides a reliable calibration standard for biochemical screening campaigns [2]. Investigators developing novel DXR inhibitors should include fosmidomycin as a positive control in every assay plate to normalize inter-experimental variability and validate assay performance.

Baseline Comparator for Prodrug Development Programs

Given that FR900098 prodrugs consistently outperform identically substituted fosmidomycin prodrugs in antimalarial activity [4], medicinal chemistry teams should use fosmidomycin as the lower-activity baseline comparator when evaluating novel prodrug strategies. The ~2× activity improvement observed with arylmethyl-substituted fosmidomycin prodrugs establishes the minimum efficacy threshold that novel fosmidomycin-derived prodrugs must exceed to warrant further development [4].

Exclusion: Not Suitable for Non-Erythrocytic Apicomplexan Target Validation

Fosmidomycin and FR900098 are inactive against Toxoplasma gondii and liver-stage Plasmodium due to their dependence on erythrocyte-specific, parasite-induced new permeability pathways for cellular uptake [5]. Procurement of fosmidomycin for target validation studies in T. gondii or hepatic-stage malaria models is not supported by evidence and will yield false-negative results unrelated to DXR target engagement.

Technical Documentation Hub

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